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beta Farnesene

Cat. No.: B13100831
M. Wt: 206.37 g/mol
InChI Key: APAPGJJZPJQKJJ-NTCAYCPXSA-N
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Description

Significance in Chemical Biology and Biotechnology

In chemical biology, β-farnesene is primarily recognized for its role as a semiochemical, a chemical substance that carries a message. nih.gov The (E)-β-farnesene isomer is the principal, and often sole, component of the alarm pheromone for most aphid species. annualreviews.orgresearchgate.netplos.org When attacked by a predator, aphids release (E)-β-farnesene to warn nearby conspecifics, prompting them to cease feeding and disperse. annualreviews.orgresearchgate.net This signaling is a critical aspect of tritrophic interactions, as some plants have evolved to synthesize and release this same pheromone as a defense mechanism to repel aphids and attract aphid predators, such as lacewings and ladybird beetles. annualreviews.orgnih.gov Plants like certain potato species and genetically modified tobacco have demonstrated this ability to produce (E)-β-farnesene as a natural insect repellent. nih.govwikipedia.orgchemeurope.com

The unique properties of β-farnesene have made it a valuable target for biotechnology. It serves as a precursor molecule, or a "platform chemical," for a wide range of industrial products. energy.govresearchgate.netamyris.com Due to its low content in natural sources, microbial synthesis has become the primary route for its large-scale production. mdpi.comnih.gov Metabolic engineering and synthetic biology techniques have enabled the production of β-farnesene in various microbial hosts, including Escherichia coli, Saccharomyces cerevisiae, and Yarrowia lipolytica, using renewable feedstocks. mdpi.comnih.govnih.gov

This bio-based production offers a sustainable alternative to petrochemicals for manufacturing numerous high-value products. amyris.com Key applications include:

Biofuels: β-farnesene can be converted into farnesane, a high-performance renewable jet and diesel fuel additive. mdpi.comresearchgate.net

Polymers and Chemicals: It is a building block for producing performance materials, adhesives, resins, lubricants, and surfactants. mdpi.comamyris.comresearchgate.net

Cosmetics and Fragrances: Its properties are utilized in cosmetics and its pleasant, fruity aroma is valued in fragrances. mdpi.comamyris.comthecannabiscommunity.org

Vitamin Synthesis: β-farnesene is a key intermediate in a more environmentally friendly synthesis of Vitamin E, significantly reducing carbon emissions compared to traditional chemical routes. mdpi.comnih.govacs.org

Overview of β-Farnesene Isomers and Natural Occurrence

Farnesene (B8742651) refers to a group of six closely related chemical compounds, all of which are sesquiterpenes with the chemical formula C₁₅H₂₄. wikipedia.orgchemeurope.com These compounds are classified into two main isomeric groups, α-farnesene and β-farnesene, which differ in the location of a double bond. wikipedia.orgchemeurope.com

α-Farnesene (3,7,11-trimethyl-1,3,6,10-dodecatetraene) has four possible stereoisomers. wikipedia.org The (E,E)-α-farnesene isomer is the most common and is responsible for the characteristic green apple scent. wikipedia.orgchemeurope.com

β-Farnesene (7,11-dimethyl-3-methylene-1,6,10-dodecatriene) exists as two stereoisomers based on the geometry of its central double bond: (E)-β-farnesene and (Z)-β-farnesene. wikipedia.orgchemeurope.com

Isomer GroupSystematic NameCommon Isomers
α-Farnesene3,7,11-trimethyl-1,3,6,10-dodecatetraene(E,E)-α-Farnesene, (Z,E)-α-Farnesene
β-Farnesene7,11-dimethyl-3-methylene-1,6,10-dodecatriene(E)-β-Farnesene, (Z)-β-Farnesene

Of these, (E)-β-farnesene is the most significant and commonly occurring natural isomer of β-farnesene. wikipedia.orgchemeurope.com It is a constituent of numerous plant essential oils and contributes to the natural fragrance of many flowers and fruits. mdpi.comwikipedia.org The low concentration of β-farnesene in plants makes extraction for commercial purposes impractical, which has driven the development of biotechnological production methods. mdpi.comnih.gov

Natural Source CategoryExamples
FruitsGreen Apple Skins, Grapefruit, Orange, Pear mdpi.comwikipedia.orgthecannabiscommunity.orgaffordablemarijuanalicense.com
Herbs and FlowersChamomile, Peppermint, Gardenias, Rose, Ylang-ylang, Hops mdpi.comnih.govthecannabiscommunity.org
Other PlantsPotatoes, Turmeric, Sandalwood, Patchouli, Myrrh, Cedarwood wikipedia.orgthecannabiscommunity.org
Insect SecretionsAphid alarm pheromone annualreviews.orgchemeurope.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26 B13100831 beta Farnesene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H26

Molecular Weight

206.37 g/mol

IUPAC Name

(6E)-2,6-dimethyl-10-methylidenedodeca-2,6-diene

InChI

InChI=1S/C15H26/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h9,12H,4,6-8,10-11H2,1-3,5H3/b15-12+

InChI Key

APAPGJJZPJQKJJ-NTCAYCPXSA-N

Isomeric SMILES

CCC(=C)CC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CCC(=C)CCC=C(C)CCC=C(C)C

Origin of Product

United States

Biosynthetic Pathways and Genetic Regulation of β Farnesene

Fundamental Metabolic Routes

The biosynthesis of β-farnesene, like all terpenoids, originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.netoup.com Two primary and distinct metabolic pathways are responsible for synthesizing these fundamental building blocks: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway. frontiersin.orgresearchgate.netnih.gov

Mevalonate (MVA) Pathway in Eukaryotic and Engineered Systems

Predominantly active in the cytosol of eukaryotes such as fungi and plants, as well as in archaea, the MVA pathway commences with acetyl-CoA. frontiersin.orgresearchgate.netnih.govd-nb.info In eukaryotic systems like the oleaginous yeast Yarrowia lipolytica and the baker's yeast Saccharomyces cerevisiae, this pathway is the cornerstone of β-farnesene production. d-nb.inforesearchgate.netmdpi.com The process involves a series of enzymatic reactions that convert acetyl-CoA into IPP and DMAPP. researchgate.net

Metabolic engineering strategies have extensively targeted the MVA pathway to enhance β-farnesene yields. nih.gov Key interventions include the overexpression of rate-limiting enzymes, such as HMG-CoA reductase (HMGR), which catalyzes an irreversible step in the pathway. mdpi.com In Y. lipolytica, for instance, enhancing the expression of MVA pathway genes has been shown to significantly boost the conversion of cytoplasmic acetyl-CoA to β-farnesene. mdpi.com Similarly, in S. cerevisiae, the entire MVA pathway has been overexpressed to create a robust platform for producing sesquiterpenes. nih.gov Engineered strains of S. cerevisiae have achieved remarkable β-farnesene titers, reaching up to 130 g/L, by rewiring central carbon metabolism to channel more precursors into the MVA pathway. frontiersin.org

The MVA pathway's efficiency and controllability make it a primary focus for metabolic engineering endeavors aimed at the industrial-scale production of terpenoid compounds. researchgate.net

Methylerythritol Phosphate (MEP) Pathway in Prokaryotic Systems

In contrast to the MVA pathway, the MEP pathway is typically found in eubacteria, cyanobacteria, algae, and the plastids of plants. frontiersin.orgresearchgate.netnih.gov This pathway starts from glyceraldehyde-3-phosphate and pyruvate (B1213749), which are intermediates of central carbon metabolism. oup.comresearchgate.net The MEP pathway consists of a series of enzymatic steps that ultimately produce IPP and DMAPP. researchgate.net

In prokaryotic systems like Escherichia coli and Zymomonas mobilis, the native MEP pathway serves as the source of precursors for β-farnesene synthesis when these organisms are engineered to produce it. frontiersin.orgnih.gov To increase the production of FPP-derived terpenes, researchers have focused on identifying and overexpressing key rate-limiting genes within the MEP pathway, such as those encoding 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase (IspH). frontiersin.orgresearchgate.net For example, in metabolically engineered Synechococcus elongatus PCC 7942, an optimized MEP pathway was introduced to increase the supply of FPP for farnesene (B8742651) production. acs.org

Enzymatic Catalysis and Farnesyl Pyrophosphate (FPP) Conversion

The convergence point of both the MVA and MEP pathways for sesquiterpene synthesis is the C15 molecule, farnesyl pyrophosphate (FPP). frontiersin.orgresearchgate.net This intermediate is formed by the condensation of two molecules of IPP with one molecule of DMAPP. The final and crucial step in β-farnesene biosynthesis is the conversion of FPP, a reaction catalyzed by a specific class of enzymes.

Identification and Characterization of β-Farnesene Synthases (BFS)

The enzymes responsible for converting FPP into β-farnesene are known as β-farnesene synthases (BFS). frontiersin.orgpomics.com These enzymes belong to the broader family of terpene synthases (TPSs). The first (E)-β-farnesene synthase gene was isolated from peppermint (Mentha x piperita). nih.gov Since then, BFS genes have been identified and characterized from a variety of plant species, including Artemisia annua, Douglas fir, and chamomile. pomics.comresearchgate.netphcog.com

A cDNA clone from Artemisia annua encoding a (E)-β-farnesene synthase was found to have a 1746-bp open reading frame that codes for a protein of 574 amino acids. researchgate.net When this recombinant enzyme was produced in E. coli, it catalyzed the formation of a single product, β-farnesene, from FPP. researchgate.net The catalytic activity of most terpene synthases, including BFS, is dependent on the presence of divalent metal ions like Mg²⁺ or Mn²⁺. nih.govresearchgate.net

Genetic Diversity and Species-Specific Synthases

Significant genetic diversity exists among β-farnesene synthases from different species, and their catalytic efficiencies can vary greatly. frontiersin.orgnih.gov This diversity has prompted researchers to screen for BFS from various sources to identify enzymes with high activity for use in engineered microbial hosts. frontiersin.orgmdpi.com For instance, a study screening β-farnesene synthases from different plants in Saccharomyces cerevisiae found that the synthase from Matricaria chamomilla var. recutita exhibited higher activity compared to others, including one from Artemisia annua. nih.gov

The evolution of terpene synthases has led to a wide array of enzymes with distinct product profiles. unl.edu Even within a single plant family like Rosaceae, the TPS gene family shows a diversity of numbers and functions among different subfamilies. researchgate.net This genetic variation is a key driver of the chemical diversity of terpenes found in nature. For example, in the wild species of the Freesia genus, allelic variations of TPS genes are responsible for the diversity of terpenes produced. nih.gov Some TPS enzymes are multifunctional, capable of producing several terpenes from a single substrate. nih.gov

Subcellular Localization of Biosynthetic Machinery

The location of the biosynthetic machinery within the cell is critical for its function. In plants, the two major terpenoid pathways are spatially separated. The MEP pathway, which produces precursors for monoterpenes and diterpenes, is located in the plastids. nih.govoup.com In contrast, the MVA pathway, which synthesizes precursors for sesquiterpenes like β-farnesene, operates in the cytosol. nih.govnih.govoup.com Consequently, sesquiterpene synthases, including BFS, are localized in the cytoplasm where their substrate, FPP, is readily available. nih.gov

In engineered eukaryotic systems like Yarrowia lipolytica, metabolic engineering strategies have explored the compartmentalization of pathways to optimize production. For example, to better utilize acetyl-CoA generated from lipid breakdown in the peroxisome, the initial steps of the mevalonate pathway were targeted to this organelle. d-nb.info This subcellular engineering approach proved effective in enhancing the flux towards β-farnesene. d-nb.info

Regulation of Biosynthetic Flux

The efficient synthesis of β-farnesene is heavily dependent on the regulation of the metabolic flux through its biosynthetic pathway. Key control points include the supply of essential precursors, the availability of necessary cofactors, and the precise transcriptional control of the enzymes involved.

Precursor Supply Modulation (Acetyl-CoA, Isopentenyl Pyrophosphate, Dimethylallyl Pyrophosphate)

The production of β-farnesene begins with simple carbon building blocks that are converted into the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). oup.comsci-hub.se These precursors are synthesized through two primary pathways: the mevalonate (MVA) pathway, which starts from acetyl-CoA and is typically found in eukaryotes, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which uses glyceraldehyde-3-phosphate (G3P) and pyruvate as substrates in prokaryotes and plant plastids. mdpi.comresearchgate.netnih.gov The final step involves the conversion of farnesyl diphosphate (B83284) (FPP), formed from the condensation of IPP and DMAPP, into β-farnesene by a β-farnesene synthase (BFS) enzyme. researchgate.net

Acetyl-CoA: As the foundational precursor for the MVA pathway, the availability of cytosolic acetyl-CoA is a critical limiting factor for β-farnesene production in many host organisms like yeast. mdpi.comsciepublish.commdpi.com Metabolic engineering strategies have focused on increasing the intracellular pool of acetyl-CoA. This includes enhancing the native pyruvate dehydrogenase (PDH) bypass pathway. sciepublish.com More advanced approaches have involved rewiring the central carbon metabolism by introducing non-native enzymatic reactions. For instance, introducing an acetaldehyde (B116499) dehydrogenase/phosphotransacetylase pathway can generate cytosolic acetyl-CoA with a lower ATP cost and reduce carbon loss, which led to a 25% increase in β-farnesene production in Saccharomyces cerevisiae. sciepublish.com In Yarrowia lipolytica, augmenting the cytosolic acetyl-CoA supply by expressing ATP-citrate lyase has also proven effective. nih.gov

Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): The direct precursors to all terpenoids, IPP and DMAPP, represent a significant bottleneck in biosynthesis. oup.commdpi.com Enhancing the metabolic flux towards these intermediates is a common strategy to boost β-farnesene yields. This is often achieved by overexpressing the genes encoding enzymes of the MVA or MEP pathways. mdpi.comnih.gov In Y. lipolytica, a 7.2-fold increase in β-farnesene production was observed after overexpressing the entire MVA pathway. mdpi.com Similarly, in Zymomonas mobilis, overexpressing key MEP pathway enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (dxs), 1-hydroxy-2-methyl-2-butenyl-4-diphosphate synthase (ispG), and 1-hydroxy-2-methyl-2-butenyl-4-diphosphate reductase (ispH) significantly improved the final titer. nih.gov Another innovative approach is the implementation of an isopentenol (B1216264) utilization pathway (IUP), which can supplement the precursor pool through the administration of exogenous isopentenol, leading to a substantial increase in IPP/DMAPP availability. mdpi.com

Table 1: Impact of Precursor Supply Modulation on β-Farnesene Production
Host OrganismGenetic Modification StrategyKey Precursor TargetedResultReference
Saccharomyces cerevisiaeRewiring central carbon metabolism with non-native reactions (A-ALD, xPK, PTA)Acetyl-CoA25% increase in β-farnesene production sciepublish.com
Yarrowia lipolyticaOverexpression of the entire MVA pathwayIPP & DMAPP7.2-fold increase in β-farnesene titer (to 245 mg/L) mdpi.com
Yarrowia lipolyticaExpression of ATP-citrate lyase and manipulation of the citrate (B86180) pathwayAcetyl-CoAAchieved 810 mg/L β-farnesene in shake flasks nih.gov
Zymomonas mobilisOverexpression of MEP pathway genes (dxs, ispG, ispH)IPP & DMAPPβ-farnesene titer improved to 73.30 mg/L nih.gov

Cofactor Availability and Balancing (NADPH)

The biosynthesis of isoprenoids is an energy-intensive process that requires a significant supply of reducing equivalents, primarily in the form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH). sciepublish.comnih.gov Both the MVA and MEP pathways contain NADPH-dependent reductase enzymes, such as HMG-CoA reductase (in the MVA pathway) and DXR and IspH (in the MEP pathway). mdpi.comnih.gov Therefore, the availability of NADPH can be a major rate-limiting factor in β-farnesene production.

To address this, various strategies have been employed to enhance the intracellular NADPH pool. sciepublish.comnih.gov A common approach is to promote the pentose (B10789219) phosphate (PP) pathway, a major source of cellular NADPH. Overexpression of glucose-6-phosphate dehydrogenase (encoded by the ZWF1 gene in yeast), the rate-limiting enzyme of the PP pathway, has been shown to increase NADPH levels and improve terpenoid production. sciepublish.com In one study with Y. lipolytica, overexpressing ZWF1 increased the NADPH supply by 2.3-fold. Another strategy involves expressing heterologous enzymes, such as a malic enzyme from Mucor circinelloides in Y. lipolytica, to establish an alternative NADPH regeneration system. nih.gov

However, cofactor balancing is complex and not always straightforward. For example, in Z. mobilis, overexpressing glucose-6-phosphate dehydrogenase (zwf) increased β-farnesene titers, but overexpressing NAD+ kinase (ppnK), which converts NAD+ to NADP+, did not yield a similar improvement, highlighting the sophisticated nature of cellular redox regulation. nih.govresearchgate.net

Table 2: Effects of NADPH Supply Enhancement on Terpenoid Production
Host OrganismGenetic Modification StrategyResultReference
Yarrowia lipolyticaOverexpression of glucose-6-phosphate dehydrogenase (ZWF1)2.3-fold increase in NADPH supply
Saccharomyces cerevisiaeOverexpression of ZWF11.4-fold increase in NADPH concentration sciepublish.com
Zymomonas mobilisOverexpression of zwfIncreased β-farnesene titer to 39.07 mg/L nih.gov
Yarrowia lipolyticaExpression of malic enzyme for NADPH regenerationContributed to achieving 28.9 g/L of β-farnesene in a bioreactor nih.gov

Gene Expression and Transcriptional Control of Biosynthetic Enzymes

The levels of biosynthetic enzymes are a direct determinant of metabolic flux. The expression of these enzymes is tightly regulated at the transcriptional level. In metabolic engineering, a primary strategy is to increase the expression of rate-limiting enzymes in the pathway. This often involves overexpressing the terminal enzyme, β-farnesene synthase (BFS), as well as key upstream enzymes like HMG-CoA reductase (HMGR) and farnesyl diphosphate synthase (FPS). mdpi.com

The strength of the promoter used to drive the expression of these heterologous genes is crucial. Using strong, constitutive promoters can significantly boost enzyme levels and subsequent product titers. researchgate.net For instance, driving the expression of Artemisia annua BFS with a strong Pgap promoter in Z. mobilis doubled β-farnesene production compared to a weaker promoter. researchgate.net Furthermore, increasing the copy number of the gene cassette, either through multi-copy plasmids or genomic integration, can further enhance production, although this effect can be species-dependent. nih.govresearchgate.net

In plants, the expression of sesquiterpene synthase genes is endogenously regulated by complex transcriptional networks in response to developmental cues and environmental stimuli. tandfonline.commdpi.com Transcription factors such as MYC2, a basic helix-loop-helix (bHLH) protein, have been shown to directly bind to the promoters of sesquiterpene synthase genes in Arabidopsis thaliana and activate their expression. oup.com This activation can be induced by phytohormones like jasmonate (JA) and gibberellin (GA), demonstrating an integration of hormonal signals at the transcriptional level to control terpene production. oup.com The expression of these genes can also be tissue-specific, with higher expression often found in flowers, which is linked to their ecological role in attracting pollinators or defense. core.ac.uk

Ecological Roles and Inter Organismal Chemical Communication of E β Farnesene

Role in Multi-Trophic Ecological Interactions

(E)-β-farnesene is a key regulator of interactions within a tritrophic framework, involving plants, aphids, and the natural enemies of aphids. annualreviews.org It functions as an alarm signal for aphids while also being emitted by plants as a defense mechanism to attract aphid predators. nih.gov This dual and conflicting role highlights the complexity of chemical communication in ecological communities and may have driven the coevolution of aphids and their predators. annualreviews.org

For over half a century, (E)-β-farnesene has been recognized as the primary, and often sole, component of the alarm pheromone for most aphid species. annualreviews.org When attacked by predators or parasitoids, aphids release EBF from their cornicles, specialized tubes on their abdomen. nih.govmdpi.com The perception of this pheromone by nearby aphids triggers immediate defensive behaviors. mdpi.comfrontiersin.org These responses include stopping feeding, withdrawing their stylets from the plant tissue, moving away from the source of the alarm, and sometimes dropping off the host plant entirely. mdpi.comnih.gov This chemical signal serves as a crucial mechanism for intraspecific communication, warning colony members of imminent danger and thus minimizing predation risk for the group. nih.gov The effectiveness of EBF as a repellent has spurred research into its potential use in agriculture for aphid control. acs.orgresearchgate.net

Plants are not passive victims of herbivory; they possess sophisticated defense systems. frontiersin.orgnih.gov One such defense is the production and release of a blend of volatile organic compounds upon attack by herbivores, known as herbivore-induced plant volatiles (HIPVs). nih.govfrontiersin.org (E)-β-farnesene is a significant component of the HIPV blend emitted by numerous plant species in response to feeding by insects like aphids and caterpillars. annualreviews.orgnih.gov The release of EBF by plants is not immediate; studies have shown it can take several hours (approximately 5-6 hours) after initial damage, indicating a de novo synthesis of the compound. annualreviews.org This induced emission can persist for several days, often following a diurnal cycle, to provide sustained protection. annualreviews.org This response is a form of indirect defense, as the plant recruits the "enemies of its enemies" to reduce herbivore pressure. botanyjournals.comnih.gov

The (E)-β-farnesene released by herbivore-damaged plants acts as a kairomone—a chemical signal that benefits the receiver—for the natural enemies of aphids. nih.govmdpi.com This volatile plume guides predators and parasitoids to locations with abundant prey. nih.govnih.gov Numerous studies have documented the attraction of various aphid enemies to EBF. For instance, parasitoid wasps (Aphidiidae) and predators like lady beetles and hoverflies are attracted to EBF. nih.govnih.govconservationevidence.com Field studies have demonstrated that plots baited with EBF lures can have significantly higher numbers of parasitized aphids and greater abundances of lady beetles and parasitoid wasps compared to control plots. conservationevidence.com This attraction is a cornerstone of tritrophic interactions, where the plant, by releasing a specific chemical cue, actively recruits a third trophic level to defend itself against herbivores. annualreviews.orgnih.gov

Table 1: Effect of (E)-β-farnesene Lures on Aphid Natural Enemies and Parasitism in Chinese Cabbage Fields

YearTreatmentMean No. of Parasitized Aphids/20 PlantsMean No. of Parasitoid Wasps in TrapsMean No. of Lady Beetles/20 Plants
2009 EBF Lure91114
Control556
2010 EBF Lure411416
Control19108
Data synthesized from a study by Cui et al. (2012) conducted in Shandong, China. conservationevidence.com

However, some research suggests the role of EBF as a short-range attractant or an arrestant (a cue that causes predators to stop and search more intensively) on a plant may be limited. researchgate.netfao.org One study found that the presence of EBF on a plant did not increase the foraging success or prolong the searching time of ladybird and lacewing larvae. researchgate.netfao.org This indicates that while EBF is a crucial long-range signal for locating infested plants, other cues may be more important for short-range prey localization. nih.govfao.org

The role of HIPVs extends beyond attracting natural enemies; they can also be involved in plant-plant communication, priming nearby undamaged plants for defense. frontiersin.org Exposure to certain volatiles can induce or "prime" the defense systems of neighboring plants, leading to a faster and more robust response upon subsequent herbivore attack. frontiersin.org Genetically engineering plants to produce EBF is a strategy being explored to create aphid-resistant crops. nih.gov For example, transgenic Arabidopsis thaliana and maize plants engineered to produce EBF and other sesquiterpenes successfully attracted parasitic wasps. botanyjournals.comnih.gov Similarly, transgenic alfalfa and tobacco that constitutively emit EBF have shown an ability to repel aphids, demonstrating a direct defensive benefit. nih.govresearchgate.net In one study, aphids took significantly longer to choose transgenic alfalfa lines emitting EBF compared to control lines, indicating a repellent effect. nih.govresearchgate.net This suggests that the presence of EBF can directly deter aphid colonization, functioning as an induced resistance trait. frontiersin.org

Plant Defense Mechanisms and Herbivore-Induced Plant Volatiles (HIPVs)

Behavioral Responses to (E)-β-Farnesene Signalling

(E)-β-farnesene is a powerful semiochemical that elicits significant and rapid behavioral responses in multiple species across different trophic levels. nih.govannualreviews.org Originally identified as the primary, and often sole, component of the aphid alarm pheromone, its release into the environment triggers a cascade of actions and reactions involving the aphids themselves, as well as their natural enemies. annualreviews.orgnih.gov

Aphid Behavioral Modifications (e.g., dispersal, feeding cessation)

For numerous aphid species, the perception of (E)-β-farnesene is an unambiguous signal of danger, typically indicating an attack on a nearby conspecific by a predator or parasitoid. tum.depnas.org This chemical alert prompts immediate and distinct behavioral changes aimed at self-preservation. researchgate.netmdpi.com

Upon detection of EBF, a common initial response is the immediate cessation of feeding. mdpi.comnih.gov Aphids retract their stylets from the plant tissue and exhibit increased alertness and agitation. tum.denih.gov This is rapidly followed by dispersal behaviors. Depending on the species and the concentration of the pheromone, aphids may walk away from the source of the alarm or drop off the host plant entirely. tum.deresearchgate.net For instance, studies on fourteen species in the subfamilies Aphidinae and Chaitophorinae revealed varied dispersal strategies; some species walk away at low EBF concentrations and drop at high concentrations, while others only walk regardless of the dosage. researchgate.net The sensitivity to the pheromone also varies significantly, with the dosage required to disperse 50% of individuals ranging from 0.02 ng to 100 ng across different species. researchgate.net

Prolonged or repeated exposure to (E)-β-farnesene can induce longer-term developmental changes within an aphid colony. Research has shown that exposure to the alarm pheromone can lead to the production of a higher proportion of winged (alate) offspring. tum.depnas.orgnih.gov These winged morphs are capable of long-distance dispersal, allowing the colony to escape a persistently dangerous location and colonize new, potentially safer host plants. tum.denih.gov This predator-induced morphological shift is a key adaptive strategy for survival in the face of sustained threats. tum.de

Table 2: Aphid Behavioral Responses to (E)-β-Farnesene

Behavioral Response Description Aphid Species Examples
Feeding Cessation Aphids stop feeding and withdraw their stylets from the plant tissue upon EBF detection. mdpi.comnih.gov Myzus persicae, Aphis fabae mdpi.com
Dispersal (Walking) Individuals move away from the pheromone source across the plant surface. tum.deresearchgate.net Many species within Aphidinae researchgate.net
Dispersal (Dropping) Aphids release their hold on the plant and fall to the ground to escape. tum.deresearchgate.netfao.org Acyrthosiphon pisum tum.de
Increased Agitation General increase in movement and alertness. nih.gov Myzus persicae nih.gov

Predator and Parasitoid Foraging Dynamics

The chemical signal released by aphids to warn their kin does not go unnoticed by their enemies. For a wide range of aphid predators and parasitoids, (E)-β-farnesene functions as a kairomone—a chemical cue that they eavesdrop on to locate their prey or hosts. nih.govpnas.orgresearchgate.net This exploitation of the aphid alarm system significantly influences the foraging dynamics of these natural enemies. frontiersin.orgup.ac.za

Numerous studies have demonstrated the attraction of various natural enemies to EBF. Predators such as ladybirds (Adalia bipunctata, Coccinella septempunctata), lacewings (Chrysoperla carnea), and hoverflies (Eupeodes corollae, Episyrphus balteatus) are attracted to the pheromone. nih.govresearchgate.netnih.gov Similarly, parasitoid wasps, including Diaeretiella rapae and Aphidius ervi, use EBF to enhance their foraging and locate aphid-infested plants. nih.govpnas.org For example, transgenic Arabidopsis thaliana plants engineered to emit EBF were found to be more attractive to the parasitoid D. rapae, which experienced an arrestant (stopping) response on these plants. pnas.org

The role of EBF can differ depending on the context and the foraging range. It is suggested that predators like the hoverfly E. corollae may use plant-derived EBF to locate aphid-infested plants from a distance, while using the higher concentrations of aphid-derived EBF for short-range prey location on the plant. nih.gov However, the effectiveness of EBF as a kairomone under natural field conditions has been a subject of some debate. Certain studies have found that while predators can perceive EBF, it may not significantly increase their foraging success or time spent on a plant in a complex field environment, suggesting that other cues from the host plant or the aphids themselves are also critical. researchgate.netresearchgate.net

Table 3: Examples of Natural Enemies Responding to (E)-β-Farnesene

Type Species Response
Predator (Ladybird) Adalia bipunctata Attraction nih.gov
Predator (Ladybird) Coccinella septempunctata Perception, but limited impact on searching researchgate.net
Predator (Lacewing) Chrysoperla carnea Perception, but limited impact on searching researchgate.net
Predator (Hoverfly) Eupeodes corollae Attraction, prey location nih.gov
Parasitoid (Wasp) Diaeretiella rapae Attraction, arrestment nih.govpnas.org

Coevolutionary Implications in Insect-Plant Interactions

The dual role of (E)-β-farnesene as an aphid alarm pheromone and a plant-emitted semiochemical places it at the center of a complex coevolutionary arms race involving plants, herbivores (aphids), and their natural enemies. nih.govannualreviews.orgberkeley.eduwikipedia.org This tritrophic interaction exerts reciprocal selective pressures on each participant.

From the plant's perspective, producing EBF upon herbivore attack serves as a form of indirect defense. annualreviews.organnualreviews.org By releasing a volatile that attracts predators and parasitoids, the plant can effectively recruit bodyguards to eliminate the herbivores. nih.govpnas.orgnih.gov This has led to the evolution of EBF synthase genes in many plant species, which are activated in response to aphid feeding. annualreviews.org The plant essentially hijacks the aphid's own alarm signal for its defense.

For the aphid, this plant strategy is highly disadvantageous. The very signal that is meant to increase the survival of the colony by warning of danger is also making them more conspicuous to their enemies. This creates a strong selective pressure on aphids. Potential counter-adaptations could include altering the composition of their alarm pheromone or developing a higher tolerance or habituation to EBF. nih.govresearchgate.net Indeed, some studies suggest that aphids can become habituated to the continuous, low-level emission of EBF from transgenic plants, showing reduced or no alarm response. nih.govresearchgate.net

Natural enemies, in turn, are under selective pressure to become more sensitive and efficient at detecting EBF to improve their foraging success. The convergent evolution of olfactory recognition mechanisms for EBF in both aphids and their predators highlights this ongoing struggle. annualreviews.org For instance, while aphids and parasitic wasps both detect EBF, they utilize OBPs from different evolutionary clades to do so, indicating that the ability to detect this crucial signal evolved independently in the predator-prey relationship. annualreviews.org This intricate web of adaptations and counter-adaptations, mediated by a single chemical compound, exemplifies the dynamic nature of coevolution in insect-plant interactions.

Table of Compounds

Compound Name
(E)-β-farnesene
(-)-β-caryophyllene
Formic acid
n-undecane
Methyl salicylate
(Z)-3-hexenol
Dodecanoic acid
β-phellandrene
α-pinene
p-paracymene
(+)-2-carene
Nepetalactone
Nepetalactol
Limonene
Citronellol
Citral
Farnesol
Germacrene
Butyl-isothiocyanate
Pentyl-isothiocyanate
Thiacloprid
Nerolidol
(E,E)-farnesol
(Z)-11-hexadecenyl acetate
(E)-12-tetradecenyl acetate

Advanced Biotechnological Production of β Farnesene

Strain Development and Engineering Strategies

The cornerstone of successful biotechnological production of β-farnesene lies in the development of robust and high-performing microbial strains. This is achieved through a combination of sophisticated genetic engineering techniques, careful selection of microbial hosts, and systematic optimization of metabolic pathways.

A primary strategy to boost β-farnesene production is the overexpression of key genes in the biosynthetic pathway. In the oleaginous yeast Yarrowia lipolytica, for instance, overexpression of genes in the mevalonate (B85504) (MVA) pathway, which provides the precursor farnesyl pyrophosphate (FPP), has been shown to significantly increase β-farnesene titers. nih.gov One study demonstrated that enhancing the expression of HMG-CoA reductase and β-farnesene synthase, in conjunction with additional copies of other MVA pathway genes, led to a substantial increase in β-farnesene production. nih.gov

Pathway diversion is another critical genetic engineering strategy. This involves redirecting metabolic flux towards the product of interest and away from competing pathways. For example, in some engineered strains of Y. lipolytica, pathways that lead to the formation of byproducts have been disrupted to channel more carbon towards β-farnesene synthesis. nih.gov Similarly, in the bacterium Zymomonas mobilis, systematic metabolic engineering has focused on redirecting carbon flux to the 2-C-methyl-erythritol 4-phosphate (MEP) pathway, which also produces isoprenoid precursors. nih.gov

The table below summarizes the impact of various genetic modifications on β-farnesene production in Yarrowia lipolytica.

Genetic Modification StrategyHost OrganismKey Genes ModifiedResulting β-Farnesene TiterFold IncreaseReference
Overexpression of MVA pathway genes and β-farnesene synthaseYarrowia lipolyticaMVA pathway genes, aaBFS, cjBFS, mcBFS245 mg/L7.2 nih.gov
Additional copies of MVA pathway genes and enhanced expression of HMG-CoA reductase and β-farnesene synthaseYarrowia lipolyticaMVA pathway genes, HMG-CoA reductase, β-farnesene synthase470 mg/L- nih.gov
Disruption of competing pathways and gene dosage optimizationYarrowia lipolyticaAcyltransferases (DGA1, DGA2)539 mg/L- nih.gov

A variety of microorganisms have been successfully engineered for β-farnesene production, each with its own set of advantages. Yeasts, particularly Saccharomyces cerevisiae and Yarrowia lipolytica, are popular choices due to their robust nature, genetic tractability, and compatibility with industrial fermentation processes. nih.govresearchgate.net Y. lipolytica is particularly noteworthy for its high endogenous acetyl-CoA flux, which is a key precursor for the MVA pathway. nih.gov

Bacteria such as Escherichia coli and Zymomonas mobilis have also been explored as production hosts. nih.govresearchgate.net E. coli is a well-established workhorse in metabolic engineering with a vast array of available genetic tools. researchgate.net Z. mobilis, on the other hand, offers unique metabolic characteristics that can be leveraged for efficient isoprenoid production. nih.gov The development of filamentous bacteria and fungi as microbial cell factories is also an emerging area of research. researchgate.netntua.gr

The following table provides an overview of different microbial cell factories used for β-farnesene production.

Microbial Cell FactoryKey AdvantagesReported β-Farnesene TiterReference
Yarrowia lipolyticaHigh endogenous acetyl-CoA flux, ability to utilize diverse carbon sources35.2 g/L energy.gov
Saccharomyces cerevisiaeRobust industrial workhorse, well-characterized genetics130 g/L nih.gov
Zymomonas mobilisUnique metabolic pathways for isoprenoid synthesis159.70 mg/L nih.gov
Escherichia coliWell-established genetic tools and rapid growth10.31 g/L nih.gov

The development of high-producing strains often involves a cyclical process of rational design, genetic modification, and experimental validation. nih.govenergy.gov This iterative approach allows for the systematic identification and elimination of metabolic bottlenecks. For example, in the engineering of Z. mobilis, an initial strain was created by introducing a heterologous β-farnesene synthase. nih.gov Subsequent rounds of engineering focused on enhancing the expression of this synthase, balancing the cofactor NADPH, and optimizing the MEP pathway to redirect carbon flux towards β-farnesene. nih.gov

Similarly, the engineering of Y. lipolytica for β-farnesene production from waste oil involved a systematic approach that included compartmentalizing the mevalonate synthesis pathway into peroxisomes, protein engineering of the β-farnesene synthase, and regulating lipid metabolism to increase the supply of acetyl-CoA. energy.gov This iterative enhancement strategy ultimately led to a significant increase in β-farnesene titers. energy.gov

Optimization of Fermentation Processes

Beyond strain engineering, the optimization of fermentation conditions is crucial for maximizing the yield and productivity of β-farnesene. This involves fine-tuning various process parameters to create an optimal environment for the microbial cell factory.

Fed-batch cultivation is a widely used strategy in industrial fermentation to achieve high cell densities and product titers. nih.govnih.gov This technique involves the controlled feeding of nutrients to the bioreactor, which helps to avoid substrate inhibition and maintain optimal growth conditions. In the production of β-farnesene using engineered Y. lipolytica, fed-batch fermentation has been shown to significantly enhance product yields, with one study reporting a titer of 22.8 g/L. nih.gov Another study with a different engineered Y. lipolytica strain achieved a remarkable 24.6 g/L of β-farnesene in a fed-batch process. nih.gov

For engineered Saccharomyces cerevisiae, fed-batch cultivations with a respiratory quotient (RQ)-controlled feed have been successfully employed to increase β-farnesene titers. dtu.dk This approach allows for precise control over the metabolic state of the cells, ensuring that a high rate of product formation is maintained throughout the fermentation.

The table below presents a comparison of fed-batch fermentation results for β-farnesene production in different microorganisms.

MicroorganismFermentation ScaleFeedstockβ-Farnesene TiterReference
Yarrowia lipolytica5 L BioreactorGenetically defined medium22.8 g/L nih.gov
Yarrowia lipolytica30 L FermenterOptimized medium with mixed vitamins24.6 g/L nih.gov
Yarrowia lipolytica2 L FermenterLignocellulosic hydrolysate7.38 g/L mdpi.com
Saccharomyces cerevisiae-RQ-controlled feed170 mg/L dtu.dk

The choice of carbon and nitrogen sources, as well as their ratio (C/N ratio), can have a profound impact on microbial growth and β-farnesene production. While glucose is a commonly used carbon source, research has also explored the use of alternative, low-cost feedstocks such as lignocellulosic hydrolysates and waste cooking oil. mdpi.comdoaj.orgnih.gov The ability of engineered Y. lipolytica to utilize these renewable resources makes it an attractive platform for sustainable β-farnesene production. mdpi.comdoaj.orgnih.gov

The C/N ratio is a critical parameter that influences the metabolic fate of carbon. In oleaginous yeasts like Y. lipolytica, a high C/N ratio typically promotes lipid accumulation. ntua.gr However, for the production of non-lipid products like β-farnesene, the optimal C/N ratio may differ and needs to be carefully determined. nih.gov Studies have shown that optimizing the C/N ratio can lead to improved β-farnesene production in Z. mobilis. nih.gov Furthermore, the addition of specific nutrients, such as certain water-soluble vitamins, has been found to enhance β-farnesene titers in Y. lipolytica. nih.gov

Bioreactor Parameter Control (e.g., Aeration, pH, Temperature, Metal Ions)

The precise control of bioreactor parameters is critical for maximizing the yield and productivity of β-farnesene in microbial fermentation processes. Key parameters such as aeration, pH, temperature, and the presence of specific metal ions directly influence cellular metabolism and the efficiency of the engineered biosynthetic pathways.

Temperature: Temperature significantly affects enzyme kinetics and cell growth. Fermentation processes for β-farnesene are typically conducted at temperatures optimal for the host organism, such as 30°C for Saccharomyces cerevisiae and Yarrowia lipolytica, and 37°C for E. coli. nih.govacs.org However, in some engineered strains, a temperature shift after the initial growth phase can enhance product formation. For example, an engineered E. coli strain producing β-farnesene from crude glycerol (B35011) showed the highest yield when the temperature was shifted to 33°C after induction. proquest.com

Metal Ions: Metal ions are essential cofactors for several enzymes in the β-farnesene biosynthetic pathway. Divalent cations, particularly magnesium (Mg²⁺), are required by multiple enzymes in the MVA pathway. nih.gov Research has shown that the addition of Mg²⁺ can promote the production of β-farnesene in engineered Yarrowia lipolytica. mdpi.com Specifically, enzymes like geranyl pyrophosphate synthase and farnesyl diphosphate (B83284) synthase, which are key to the synthesis of the precursor farnesyl pyrophosphate (FPP), require magnesium ions as a cofactor. nih.gov Some farnesene (B8742651) synthases can also utilize manganese (Mn²⁺) as a cofactor. nih.gov

The following table summarizes the optimized bioreactor parameters from a study on β-farnesene production by an engineered E. coli strain. proquest.com

ParameterOptimized Conditionβ-Farnesene Titer (g/L)
Induced Cell Density (OD₆₀₀)1.0-
Initial Cell Density (OD₆₀₀)0.25-
Temperature after Induction33°C-
Initial Medium pH6.510.31

Sustainable Production from Renewable Feedstocks

The biotechnological production of β-farnesene offers a sustainable alternative to petrochemical-based manufacturing by utilizing renewable feedstocks. cas.cn This approach aligns with the principles of a circular economy, converting low-value biomass and waste streams into a high-value platform chemical.

Lignocellulosic Biomass Utilization

Lignocellulosic biomass, derived from agricultural and forestry waste, is an abundant and non-food-competing feedstock for biofuel and biochemical production. mdpi.com This biomass is primarily composed of cellulose (B213188), hemicellulose, and lignin. Through pretreatment and enzymatic hydrolysis, the cellulose and hemicellulose fractions are broken down into fermentable sugars, such as glucose and xylose, which can then be converted to β-farnesene by engineered microorganisms. mdpi.comnrel.gov

A significant achievement in this area is the engineering of Yarrowia lipolytica to produce β-farnesene from lignocellulosic hydrolysate. By optimizing the mevalonate pathway and enhancing the expression of key enzymes, a titer of 7.38 g/L of β-farnesene was achieved in a 2-liter fermenter using media containing glucose and xylose derived from corn stover. mdpi.com Another study utilizing a recycling strategy for corncob pretreatment and hydrolysis enabled an engineered E. coli to produce 4.06 g/L of β-farnesene from the resulting hydrolysate. mdpi.com

The table below presents research findings on β-farnesene production from lignocellulosic biomass.

MicroorganismFeedstockβ-Farnesene Titer (g/L)
Yarrowia lipolyticaLignocellulosic Hydrolysate (Corn Stover)7.38 mdpi.com
Escherichia coliCorncob Hydrolysate4.06 mdpi.com

Methanol (B129727) Biotransformation

Methanol is a promising C1 feedstock that can be sustainably produced from CO₂, natural gas, or biomass gasification. cas.cnnih.gov The use of methanol for biochemical production is advantageous as it does not compete with food production. cas.cn Methylotrophic yeasts, such as Pichia pastoris and Ogataea polymorpha, are capable of utilizing methanol as their sole carbon and energy source and have been engineered for β-farnesene production. cas.cnnih.gov

Researchers have successfully engineered Ogataea polymorpha for the high-level production of β-farnesene from methanol. By leveraging a fatty acid overproducing strain with an efficient supply of acetyl-CoA and NADPH, and further optimizing the MVA pathway, a remarkable titer of 14.7 g/L of β-farnesene was achieved in a 5-liter fed-batch bioreactor. cas.cnnih.gov This represents the highest reported titer for sesquiterpenoids from a C1 feedstock. nih.gov Similarly, engineered Pichia pastoris has been shown to produce α-farnesene from methanol, demonstrating the potential of these yeasts as platforms for isoprenoid manufacturing from non-sugar feedstocks. eurekalert.org

The following table highlights the production of farnesene isomers from methanol.

MicroorganismFarnesene IsomerFeedstockTiter (g/L)
Ogataea polymorphaβ-FarneseneMethanol14.7 cas.cnnih.gov
Pichia pastorisα-FarneseneMethanol3.28 eurekalert.org

Waste Lipid Feedstock Conversion

Waste lipids, such as waste cooking oil and crude glycerol from biodiesel production, are attractive low-cost feedstocks for microbial fermentation. nih.govresearchgate.net The oleaginous yeast Yarrowia lipolytica is particularly well-suited for converting lipids into value-added chemicals due to its natural ability to degrade and metabolize fats. nih.govresearchgate.net

Metabolic engineering strategies have been employed to channel the acetyl-CoA generated from the β-oxidation of fatty acids into the MVA pathway for β-farnesene synthesis. By compartmentalizing the MVA pathway into peroxisomes and enhancing β-oxidation, engineered Y. lipolytica has achieved impressive titers of β-farnesene. In one study, a titer of 31.9 g/L was reached using waste cooking oil as the feedstock. nih.govnih.govresearchgate.net Even higher titers of 35.2 g/L were obtained when using oleic acid, a major component of many vegetable oils. nih.govresearchgate.net

Crude glycerol, a major byproduct of the biodiesel industry, has also been successfully utilized. An engineered E. coli strain, optimized for growth on crude glycerol and with an enhanced MVA pathway, produced 10.31 g/L of β-farnesene in a 5-liter bioreactor. proquest.com

The table below summarizes the achievements in converting waste lipid feedstocks to β-farnesene.

MicroorganismFeedstockβ-Farnesene Titer (g/L)
Yarrowia lipolyticaWaste Cooking Oil31.9 nih.govnih.govresearchgate.net
Yarrowia lipolyticaOleic Acid35.2 nih.govresearchgate.net
Escherichia coliCrude Glycerol (Biodiesel Byproduct)10.31 proquest.com

Chemical Modification and Material Science Applications of β Farnesene

Synthesis of β-Farnesene Derivatives and Analogues

The chemical structure of β-farnesene, with its conjugated diene system and additional isolated double bond, offers multiple sites for chemical modification. Researchers have explored various synthetic routes to create derivatives and analogues with tailored properties, particularly for applications in agriculture as pest control agents. nih.govresearchgate.net

One key approach involves targeting the unstable conjugated double bonds of (E)-β-farnesene. researchgate.net Synthetic strategies have been developed to replace this part of the molecule with more stable aromatic or heterocyclic rings. Common reaction routes to achieve this include N-alkylation and reductive amination. researchgate.net For example, analogues containing imidogen (B1232750) have been successfully synthesized using these methods. researchgate.net

Another notable synthetic route has been employed to create analogues containing a pyrazole (B372694) moiety, a chemical group present in several commercial insecticides. nih.gov This involves multi-step synthesis designed to incorporate the pyrazole ring into the farnesene-like backbone. The structures of these novel compounds are typically confirmed using analytical techniques such as ¹H NMR, elemental analysis, high-resolution mass spectroscopy, and infrared (IR) spectroscopy. nih.gov A general synthesis of (E)-β-farnesene itself can be achieved from trans-nerolidol by reacting it with acetic anhydride (B1165640) in the presence of tributylamine (B1682462) and a palladium catalyst, followed by distillation and extraction. chemicalbook.com

The primary driver for designing β-farnesene analogues is to overcome the inherent limitations of the parent molecule for practical applications. (E)-β-farnesene is a potent alarm pheromone for many aphid species, but its high volatility and susceptibility to oxidation hinder its use in agriculture. nih.gov The core design principle, therefore, is to create more stable compounds that retain or enhance the desired biological activity. nih.govresearchgate.net

Molecular engineering efforts focus on replacing the chemically labile conjugated double bond system with stable aromatic rings, such as benzene (B151609) or pyridine (B92270), or heterocyclic systems like 1,3,4-thiadiazole (B1197879). researchgate.net This modification is intended to increase the molecule's persistence while introducing new functionalities. The rationale is that these rigid, stable ring systems can mimic the spatial conformation of the original diene system, allowing the analogue to interact with the target biological receptors. nih.govresearchgate.net

Another design strategy involves incorporating known bioactive moieties into the farnesene (B8742651) scaffold. For instance, the inclusion of a pyrazole group is a deliberate choice based on its presence in existing insecticides. nih.gov This approach aims to create hybrid molecules that combine the repellent or pheromonal properties of farnesene with the direct insecticidal activity of the added moiety. nih.gov These design principles guide the synthesis of new potential agents for aphid population control. nih.gov

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity and for rationally designing more effective compounds. wikipedia.org For β-farnesene analogues, SAR studies have been conducted to evaluate their bioactivity, primarily as aphid repellents and insecticides. nih.govresearchgate.net

Research on imidogen-containing analogues revealed clear SAR trends. researchgate.net The type of aromatic ring used to replace the conjugated dienes significantly influences the bioactivity. Analogues containing benzene or pyridine rings demonstrated notable repellent activity against the peach-potato aphid (Myzus persicae). In contrast, analogues incorporating a 1,3,4-thiadiazole ring exhibited direct insecticidal activity against the same species. researchgate.net

Similarly, for pyrazole-containing analogues, SAR studies involved evaluating their binding affinity to odorant-binding proteins (OBPs) of the pea aphid (Acyrthosiphon pisum). nih.gov Several derivatives were found to bind to these proteins with a specificity similar to that of (E)-β-farnesene itself. Furthermore, these compounds displayed aphicidal activity comparable to the commercial insecticide thiacloprid. nih.gov These studies provide essential guidelines for designing future analogues with a dual function of repellency and insecticidal action. nih.gov

Table 1: Structure-Activity Relationship of β-Farnesene Analogues
Analogue TypeStructural ModificationObserved BioactivityTarget SpeciesReference
Imidogen-containingReplacement of conjugated dienes with a benzene or pyridine ringRepellent activityMyzus persicae researchgate.net
Imidogen-containingReplacement of conjugated dienes with a 1,3,4-thiadiazole ringInsecticidal activityMyzus persicae researchgate.net
Pyrazole-containingIncorporation of a pyrazole moietyBinding to Odorant-Binding Proteins (OBPs) and aphicidal activityAcyrthosiphon pisum nih.gov

Polymerization and Novel Material Development

β-Farnesene is a renewable, bio-derived monomer that presents a sustainable alternative to petroleum-based dienes like butadiene and isoprene. researchgate.netmdpi.com Trans-β-farnesene is produced on a commercial scale through the fermentation of sugar feedstocks by engineered microorganisms, such as yeast. researchgate.netresearchgate.netamyris.com This biosynthetic route offers an alternative to conventional petrochemical processes derived from naphtha or ethane (B1197151) cracking. researchgate.netresearchgate.net Its structure is similar to that of isoprene, making it a valuable building block for a new generation of bio-based polymers and elastomers. The availability of β-farnesene from renewable resources is a key driver for its investigation in materials science, aiming to lower the carbon footprint of rubber and plastic products. acs.org

The polymerization of β-farnesene can be achieved through several methods, including anionic, cationic, and controlled radical polymerization techniques. researchgate.netresearchgate.net Anionic polymerization of trans-β-farnesene yields polyfarnesene (PFA) with a highly branched, "bottlebrush" structure, which results in unique rheological properties, such as a lack of chain entanglements even at high molar masses. researchgate.netresearchgate.net

Emulsion polymerization, a common industrial technique, has been successfully applied to β-farnesene. Using a persulfate initiator at elevated temperatures, PFA with a moderately high molecular weight (86,760 Da) and a low glass transition temperature (Tg) of -68 °C has been synthesized. acs.org The microstructure of this polymer consists predominantly of 1,4-cis and 1,4-trans configurations. acs.org

Copolymerization of β-farnesene with other monomers, such as styrene (B11656), has been demonstrated as an effective way to create bio-based elastomers with tunable properties. acs.orgfigshare.com For example, poly(farnesene-co-styrene) (PFS) has been synthesized via a high-temperature persulfate emulsion process. acs.org The properties of these copolymers, including molecular weight and Tg, can be controlled by adjusting the styrene content. acs.orgfigshare.com These materials show potential for applications in products like tires, exhibiting good mechanical properties and wet skid resistance. acs.org Nitroxide-mediated polymerization (NMP) has also been used to create farnesene-based block copolymers in aqueous miniemulsions, further highlighting the monomer's versatility. nih.gov

Table 2: Properties of β-Farnesene-Based Polymers and Copolymers
Polymer/CopolymerSynthesis MethodMolecular Weight (Mw, g/mol)Glass Transition Temp. (Tg, °C)Mechanical PropertiesReference
Polyfarnesene (PFA)Persulfate Emulsion Polymerization86,760-68Not specified acs.org
Poly(farnesene-co-styrene) (PFS) (70/30 FA/STY)High-Temp. Emulsion Polymerization108,500-58 to -38 (range depends on STY content)Good wet skid resistance acs.org
Poly(farnesene-co-styrene) (PFS) (50/50 FA/STY)High-Temp. Emulsion Polymerization162,100-58 to -38 (range depends on STY content)Tensile Strength: 4.43 MPa; Elongation at Break: 183% acs.org
Poly(Far-b-iBOMA)Nitroxide-Mediated Polymerization (NMP)24,500–39,700 (macroinitiator)Not specifiedPotential as thermoplastic elastomer nih.gov

Applications in Specialty Chemicals (e.g., Surfactants, Lubricants)

The unique molecular structure of β-farnesene, a bio-based unsaturated hydrocarbon, makes it a versatile platform chemical for the synthesis of high-performance specialty chemicals. Its conjugated double bonds and branched-chain structure allow for a variety of chemical modifications, leading to the production of advanced surfactants and lubricants with desirable performance and environmental characteristics.

Surfactants from β-Farnesene

β-Farnesene serves as a renewable feedstock for various classes of surfactants, including anionic, cationic, amphoteric, and nonionic types. A key synthetic route involves the Diels-Alder reaction, where β-farnesene reacts with a dienophile, such as maleic anhydride. This reaction produces a farnesene maleate (B1232345) adduct at a high yield and rapid rate. google.com

This adduct is a versatile intermediate that can be derivatized to create a range of surfactants. google.com For instance, the adduct can be alkoxylated with ethylene (B1197577) oxide, propylene (B89431) oxide, or butylene oxide to form nonionic surfactants. Further chemical modifications can introduce anionic, cationic, or amine oxide functionalities to the molecule, demonstrating the flexibility of β-farnesene as a precursor for tailored surfactant manufacturing. google.com

Lubricants from β-Farnesene

β-farnesene is a valuable precursor for high-performance, biodegradable lubricants. The primary route to these lubricants involves the creation of Farnesene-Derived Base Oils (FDBOs). These synthetic hydrocarbon base oils are produced through the oligomerization of β-farnesene, often in combination with petroleum-derived linear alpha-olefins (LAOs). rsc.orgdntb.gov.ua This process typically uses a boron trifluoride catalyst. dntb.gov.ua

The resulting FDBOs are composed of fully saturated iso-paraffinic structures, which impart performance properties comparable to conventional Group III mineral oils and Group IV polyalphaolefins (PAOs). google.comrsc.org Key performance characteristics of farnesene-derived lubricants include a high viscosity index and a low pour point. google.com Because β-farnesene is derived from the fermentation of sugars, the resulting FDBOs can have a significant renewable carbon content. google.com

A significant advantage of FDBOs is their enhanced biodegradability compared to traditional hydrocarbon base oils. google.com The dimerization of two farnesene molecules can produce squalane, a C30 saturated hydrocarbon, which can serve as a 4 cSt base oil with superior biodegradability. rsc.org This positions farnesene-derived lubricants as environmentally preferable alternatives for applications where release into the environment is a concern. rsc.org

Interactive Data Tables

Table 1: Performance Properties of Farnesene-Derived Lubricant Base Oils

PropertyFarnesene-Derived Base Oil (FDBO)Conventional Group IV PAO
Composition Saturated iso-paraffinic hydrocarbonsSaturated iso-paraffinic hydrocarbons
Renewable Content Can be >50%0%
Viscosity Index (VI) High (>120)High (>120)
Pour Point LowLow
Biodegradability Significantly Higher than PAOLower

Table 2: Comparative Biodegradability of Lubricant Base Oils

Base Oil TypeBiodegradability (%)
LAO-derived PAO 48%
LAO + Farnesene-derived FDBO 74%
Farnesene Dimer-derived FDBO (Squalane) 86%

Advanced Analytical and Characterization Methodologies in β Farnesene Research

Bioassay and Behavioral Assay Methodologies

Bioassays and behavioral assays are fundamental in β-farnesene research to determine its biological activity and ecological relevance. These methodologies are crucial for understanding how organisms perceive and respond to this semiochemical, thereby elucidating its role as a pheromone, allomone, or kairomone in various tritrophic interactions. nih.govannualreviews.org The design of these assays ranges from highly controlled laboratory setups that isolate specific sensory and behavioral responses to complex field studies that assess the compound's impact within a natural ecological context.

Olfactometer and Electrophysiological Assays for Chemosensory Responses

To investigate the chemosensory responses of insects to β-farnesene, researchers primarily employ olfactometer and electrophysiological assays. These techniques provide quantitative data on both the behavioral choices and the neural activity of insects upon exposure to the compound. researchgate.net

Olfactometers are devices that present an insect with a choice between different airstreams, at least one of which contains a volatile chemical like β-farnesene. guildhe.ac.uk The design can vary, with Y-tube and four-arm olfactometers being common choices. nih.govuliege.be In a Y-tube olfactometer, an insect walks or flies up a central tube that bifurcates into two arms, each carrying a different odor. The insect's choice of arm indicates preference or aversion. Four-arm olfactometers allow for the simultaneous testing of multiple stimuli against a control. nih.gov Studies have demonstrated that (E)-β-farnesene acts as an effective kairomone for predators of aphids. For instance, in four-arm olfactometer assays, both larvae and adults of the ladybird Adalia bipunctata were attracted to crushed pea aphids (Acyrthosiphon pisum) and green peach aphids (Myzus persicae), a response attributed to the presence of (E)-β-farnesene in the aphid volatiles. nih.gov Similarly, the multicolored Asian lady beetle, Harmonia axyridis, showed significant attraction to (E)-β-farnesene in olfactometer tests. uliege.be

Electrophysiological assays, such as Electroantennography (EAG), directly measure the electrical output from an insect's antenna in response to an odor. ird.fr This technique involves placing electrodes on an isolated antenna and puffing a specific compound over it. The resulting change in electrical potential, or EAG response, indicates that the olfactory receptor neurons on the antenna have detected the molecule. nih.gov EAG studies have confirmed that the antennae of various aphid predators are sensitive to (E)-β-farnesene. Harmonia axyridis males and females both exhibited significant EAG activity when exposed to the compound. uliege.be A broader study investigating EAG responses across eighteen different insect species found that (E)-β-farnesene elicited significant responses primarily in aphid species, the small hive beetle, and the housefly, indicating a degree of olfactory specificity. mdpi.com

Table 1: Selected Olfactometer and Electrophysiological Assay Findings for β-Farnesene

Insect SpeciesAssay Typeβ-Farnesene IsomerKey FindingReference
Adalia bipunctata (Two-spot ladybird)Four-arm Olfactometer(E)-β-farneseneBoth larvae and adults were significantly attracted to the compound. nih.gov
Harmonia axyridis (Asian lady beetle)Four-arm Olfactometer(E)-β-farneseneMales and females were highly attracted to the compound. uliege.be
Harmonia axyridis (Asian lady beetle)Electroantennography (EAG)(E)-β-farneseneSignificant EAG responses recorded from both male (202±17 μV) and female (120±18 μV) antennae. uliege.be
Acyrthosiphon pisum (Pea aphid)Electroantennography (EAG)(E)-β-farneseneElicited a significant EAG response, confirming its role as an alarm pheromone. mdpi.com
Peristenus spretus (Parasitoid wasp)Y-tube Olfactometertrans-β-farneseneIdentified as a component of buckwheat flower volatiles that attract natural enemies. mdpi.com

Controlled Environment and Field Study Designs for Ecological Impact

Evaluating the real-world ecological impact of β-farnesene requires transitioning from laboratory bioassays to studies in controlled environments (e.g., greenhouses) and open fields. annualreviews.orgresearchgate.net These studies are designed to assess how β-farnesene influences population dynamics and community interactions, such as pest suppression by natural enemies. annualreviews.org

Controlled environment studies allow researchers to manipulate specific variables while simulating a more natural setting than an olfactometer. For example, greenhouse experiments have been used to test the efficacy of synthetic (E)-β-farnesene analogues in repelling aphids from crop plants. mdpi.comnih.gov These studies often involve releasing a known number of aphids and predators into caged enclosures containing plants treated with β-farnesene and control plants, then monitoring insect distribution and plant damage over time.

Field studies represent the ultimate test of β-farnesene's ecological role and potential for use in pest management. A common experimental design involves setting up replicate plots in a crop field, with some plots receiving a slow-release formulation of (E)-β-farnesene and others serving as controls. researchgate.net Researchers then monitor the populations of pest insects (like aphids) and beneficial insects (predators and parasitoids) on plants and in traps (e.g., yellow sticky traps) throughout the growing season. A study conducted in Chinese cabbage fields found that plots with (E)-β-farnesene dispensers had significantly higher numbers of ladybeetles on the plants compared to control plots. researchgate.net While the reduction in aphid numbers was modest, the recruitment of natural enemies was significant, highlighting the compound's role in tritrophic interactions. researchgate.net However, the effectiveness of β-farnesene in the field can be limited by its chemical instability and rapid degradation in the atmosphere upon exposure to ozone and other oxidants. nih.govplos.org

Table 2: Examples of Controlled and Field Study Designs for β-Farnesene

Study TypeEnvironmentObjectiveExperimental DesignKey OutcomeReference
Behavioral BioassayLaboratoryTo test the repellent and aphicidal activity of novel (E)-β-farnesene analogues.Leaf-dip and spray methods on green peach aphids (Myzus persicae).Some analogues showed significant repellent (up to 78.43% repellency) and aphicidal activity. mdpi.com
Population Dynamics StudyField (Chinese Cabbage)To determine if (E)-β-farnesene influences populations of aphids and their natural enemies.Paired plots with and without (E)-β-farnesene dispensers. Monitored insect abundance on plants and in yellow traps.Ladybeetle abundance was significantly higher on plants in treated plots. Aphid reduction was minimal. researchgate.net
Pest Management StrategyGreenhouse & FieldTo evaluate (E)-β-farnesene as part of a 'push-pull' strategy for aphid control.Utilizing the compound to repel (push) aphids from crops.(E)-β-farnesene has been used to cause dispersion of aphids in both greenhouse and field settings. frontiersin.org
Atmospheric ChemistryLaboratory (Smog Chamber)To investigate the atmospheric degradation of β-farnesene isomers by ozone.Gas-phase experiments using Gas Chromatography Mass Spectrometry (GC-MS) and Proton Transfer Reaction Mass Spectrometry (PTR-MS).Isomers of α and β-farnesene oxidize rapidly (within approx. 30 min) in the presence of ozone, which has significant ecological implications for its signaling distance. nih.gov

Emerging Research Frontiers in β Farnesene Studies

Systems Biology and Multi-Omics Approaches for Biosynthesis

The optimization of β-farnesene production in microbial hosts is increasingly reliant on systems biology and multi-omics approaches. These strategies provide a holistic view of the cellular processes involved in its biosynthesis, enabling more targeted and effective metabolic engineering.

Researchers are employing a combination of genomics, transcriptomics, proteomics, and metabolomics to identify bottlenecks in the β-farnesene production pathway and to uncover novel regulatory mechanisms. For instance, in the engineered oleaginous yeast Yarrowia lipolytica, metabolomics analysis has been instrumental in identifying key differential metabolites that, when targeted through genetic editing and medium optimization, led to a significant increase in β-farnesene titers. nih.gov Specifically, the overexpression of the pantothenate kinase (PanK) gene, involved in coenzyme A synthesis, and the supplementation of the culture medium with a mix of four water-soluble vitamins resulted in a 48.5% increase in β-farnesene production in shake flask experiments, reaching 1054.8 mg/L. nih.gov In fed-batch fermentation, this optimized strain achieved a remarkable titer of 24.6 g/L. nih.gov

Similarly, in Saccharomyces cerevisiae, rewriting central carbon metabolism and employing multiple rounds of mutagenesis has resulted in a β-farnesene titer of 130 g/L from cane syrup, the highest reported production level to date. mdpi.com Multi-omics approaches help to elucidate the complex interplay between precursor supply, cofactor availability, and the expression of key enzymes in the mevalonate (B85504) (MVA) or the 2-C-methyl-erythritol 4-phosphate (MEP) pathways. frontiersin.orgresearchgate.net These pathways are responsible for synthesizing the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). frontiersin.orgnih.gov

Key metabolic engineering strategies informed by multi-omics data include:

Enhancing Precursor Supply: Overexpression of genes in the MVA or MEP pathways to increase the pool of farnesyl pyrophosphate (FPP), the direct precursor to β-farnesene. frontiersin.orgresearchgate.net

Optimizing Cofactor Balance: Ensuring a sufficient supply of cofactors like NADPH, which is crucial for enzymes such as HMG-CoA reductase in the MVA pathway. researchgate.netnih.gov

Pathway Compartmentalization: Engineering subcellular compartments to concentrate enzymes and substrates, thereby increasing pathway efficiency. researchgate.net

Gene Dosage Optimization: Fine-tuning the expression levels of β-farnesene synthase and other key enzymes to maximize product yield. nih.gov

Table 1: Examples of Engineered Microorganisms for β-Farnesene Production

Microorganism Key Engineering Strategies β-Farnesene Titer Reference
Yarrowia lipolytica Overexpression of PanK, medium optimization with vitamins. 24.6 g/L nih.gov
Saccharomyces cerevisiae Rewriting central carbon metabolism, multiple rounds of mutagenesis. 130 g/L mdpi.com
Zymomonas mobilis Overexpression of key MEP pathway enzymes (DXS, IspG, IspH), optimization of aeration and C/N ratios. 159.70 mg/L frontiersin.org
Ogataea polymorpha Optimization of mevalonate pathway and enhancement of acetyl-CoA supply. 14.7 g/L nih.gov

Integration of Artificial Intelligence and Machine Learning in Receptor-Ligand Interaction Prediction

The biological activity of β-farnesene, particularly its role as an alarm pheromone in aphids, is mediated by its interaction with specific odorant receptors (ORs). frontiersin.organnualreviews.org Understanding these receptor-ligand interactions at a molecular level is crucial for designing more effective and targeted pest control agents. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in this endeavor.

Computational methods are being developed to screen large chemical libraries and predict which molecules will interact with specific insect ORs. elifesciences.org These in silico approaches can significantly accelerate the discovery of novel compounds with desired biological activities. ijbs.com By analyzing the structural features of known ligands for a particular receptor, machine learning models can be trained to identify new candidate molecules from vast chemical databases. elifesciences.org

For example, a cheminformatics pipeline has been developed to predict receptor-odorant interactions for Drosophila ORs from a collection of over 240,000 chemical structures. elifesciences.org This approach first identifies shared structural features from known ligands of individual receptors and then uses these features to screen for new candidate ligands. elifesciences.org Such methodologies hold great promise for identifying novel agonists or antagonists of aphid ORs that could be used to manipulate their behavior. annualreviews.org

The functional insect OR is a heteromeric complex composed of a highly divergent OR subunit and a conserved co-receptor (Orco) subunit. ijbs.comnih.gov Recent breakthroughs in protein structure prediction, such as AlphaFold, are providing unprecedented insights into the three-dimensional structures of these receptors, paving the way for structure-based virtual screening (SBVS) techniques. ijbs.com SBVS combines molecular docking predictions with in vivo validation and behavioral assays to identify new behaviorally active volatiles. ijbs.com This integrated approach can accelerate the discovery of new and more effective insect repellents.

Novel Applications in Integrated Pest Management and Biological Control

(E)-β-farnesene (EβF) is a well-established alarm pheromone in many aphid species. slu.senih.gov When released by an aphid under attack, it triggers dispersal behavior in nearby conspecifics. frontiersin.orgnih.gov This property is being harnessed in novel integrated pest management (IPM) strategies.

One promising approach is the use of "push-pull" strategies. slu.seufl.edu In this system, EβF is used as a "push" component to repel aphids from the main crop. slu.se Simultaneously, attractive stimuli, or "pull" components, are used to lure the pests to a trap crop where they can be more easily managed. ufl.edu

Furthermore, EβF can also act as a kairomone, attracting natural enemies of aphids, such as lady beetles and parasitoid wasps. slu.seconservationevidence.com This dual functionality of repelling pests and attracting their predators makes EβF a valuable tool for biological control. Field studies have shown that the release of EβF in combination with intercropping can significantly decrease aphid abundance while increasing the populations of their natural enemies. tandfonline.com

Research is also exploring the direct effects of EβF on other insect pests. For instance, studies have shown that dietary exposure to EβF can negatively impact the growth and development of the beet armyworm, Spodoptera exigua, by mediating juvenile hormone-related genes. frontiersin.orgnih.gov This suggests that EβF may have broader applications in pest control beyond its role as an aphid alarm pheromone.

Table 2: Effects of E-β-farnesene in Integrated Pest Management

Application Effect Target Pest(s) Key Findings Reference(s)
Push-Pull Strategy Repels aphids from the main crop. Aphids EβF acts as a "push" component. slu.seresearchgate.net
Biological Control Attracts natural enemies of aphids. Aphids EβF functions as a kairomone for predators and parasitoids. slu.seconservationevidence.comnih.gov
Direct Toxicity Reduces survival and affects development. Spodoptera exigua High concentrations of EβF in an artificial diet reduced survival and fecundity. frontiersin.orgnih.gov
Synergism with Insecticides Enhances the efficacy of insecticides. Cabbage aphids, Green Peach Aphid EβF can be used as a synergist to reduce insecticide doses. acs.orgresearchgate.net

Development of Stable and Efficient β-Farnesene Analogues for Agricultural and Industrial Use

A significant challenge in the agricultural application of (E)-β-farnesene is its high volatility and susceptibility to oxidation, which limits its stability and persistence in the field. acs.orgnih.gov To overcome this limitation, researchers are actively developing more stable and efficient analogues of EβF.

The design and synthesis of these analogues often involve modifying the EβF structure to improve its stability while retaining or even enhancing its biological activity. nih.govresearchgate.net For example, analogues containing a pyrazole (B372694) moiety have been synthesized and shown to have both aphicidal activity and binding affinity to aphid odorant-binding proteins (OBPs). nih.govacs.org These OBPs are crucial for transporting odorant molecules to the ORs.

By studying the structure-activity relationships of these analogues, researchers can identify key structural features required for repellent activity. acs.org For instance, computational studies have been used to determine the low-energy conformations of EβF, providing insights for the design of more stable repellents. acs.org These studies have revealed that an ester group on one side of a six-membered ring analogue is crucial for repellent activity, while electron-rich groups on the other side enhance it. acs.org

The development of these stable analogues represents a significant step towards the practical application of farnesene-based compounds in agriculture for sustainable pest control. acs.orgmdpi.com These new compounds have the potential to be used as standalone repellents or in combination with other pest control methods. acs.orgnih.gov

Advanced Biorefinery Concepts for Sustainable Production

The sustainable production of β-farnesene on an industrial scale is a key focus of current research. Advanced biorefinery concepts aim to utilize renewable and low-cost feedstocks, such as lignocellulosic biomass, for microbial fermentation. mdpi.comresearchgate.net

Consolidated bioprocessing (CBP) is a particularly promising strategy that integrates enzyme production, saccharification of biomass, and fermentation into a single step. nih.govnih.govbest-research.eu This approach can significantly reduce the cost and complexity of the production process. researchgate.net The development of microbial strains capable of efficiently converting lignocellulosic hydrolysates into β-farnesene is a major area of research. mdpi.com

Engineered microorganisms, such as Yarrowia lipolytica and Saccharomyces cerevisiae, are being developed to utilize sugars derived from lignocellulose. mdpi.com Metabolic engineering efforts are focused on enhancing the ability of these microbes to tolerate inhibitors present in lignocellulosic hydrolysates and to efficiently convert both hexose (B10828440) and pentose (B10789219) sugars into β-farnesene.

Furthermore, research is exploring the use of alternative one-carbon feedstocks like methanol (B129727) for β-farnesene production. nih.govdntb.gov.ua The methylotrophic yeast Ogataea polymorpha has been engineered to produce high levels of β-farnesene from methanol as the sole carbon source. nih.gov This approach offers a promising route to a more sustainable and circular bioeconomy.

The integration of β-farnesene production into a broader biorefinery concept, where multiple valuable products are generated from biomass, will be crucial for its economic viability and environmental sustainability. nih.govresearchgate.net

Q & A

Q. What analytical methods are commonly used to quantify β-farnesene and its isomers in plant extracts or synthetic mixtures?

Gas chromatography-mass spectrometry (GC-MS) is the primary method, with specific protocols for column selection (e.g., DB-5ms) and ionization parameters to distinguish β-farnesene from α-farnesene. Calibration requires authentic standards, but in their absence, retention indices and fragmentation patterns (e.g., m/z 204 for sesquiterpenes) are used for tentative identification . For atmospheric samples, thermal desorption coupled with GC-MS improves sensitivity for trace volatile organic compounds (VOCs) .

Q. How do oxidation pathways of β-farnesene differ under varying atmospheric conditions?

β-Farnesene reacts with ozone (O₃), hydroxyl radicals (OH), and nitrate radicals (NO₃), with reaction rates temperature-dependent. For example, the rate constant for β-farnesene + OH is (2.88 ± 0.15) × 10⁻¹⁰ cm³ molecules⁻¹ s⁻¹ at 323–423 K, while O₃ reactions follow Arrhenius parameters k = 1.81 × 10⁻¹² exp[-(2347 ± 329)/T]. Ozonolysis predominantly fragments β-farnesene into smaller products (e.g., C₉–C₁₃ carbonyls), whereas OH/NO₃ oxidation preserves the carbon skeleton, influencing secondary organic aerosol (SOA) yields .

Q. What experimental designs are recommended to assess β-farnesene’s role in plant-insect interactions?

Use controlled herbivory or jasmonic acid treatment to induce β-farnesene emission in plants. Quantify emissions via dynamic headspace sampling coupled with GC-MS. For bioactivity tests, employ olfactometer assays to evaluate aphid repellency and structure-activity relationship (SAR) studies using synthetic analogues (e.g., imidogen-containing derivatives) .

Advanced Research Questions

Q. How can contradictory data on β-farnesene’s SOA yields under different oxidant regimes be resolved?

Discrepancies arise from varying experimental conditions (e.g., oxidant concentrations, humidity). To reconcile results:

  • Conduct chamber studies with controlled oxidant ratios (O₃:OH:NO₃) and relative humidity.
  • Use isotope labeling (e.g., ¹³C-β-farnesene) to track carbon partitioning into gas-phase vs. particle-phase products.
  • Compare viscosity and volatility of SOA components using techniques like poke-flow cytometry .

Q. What metabolic engineering strategies optimize β-farnesene production in microbial hosts?

Key approaches include:

  • Overexpressing rate-limiting enzymes (e.g., farnesene synthase, FPPS) and cofactor-regenerating genes (e.g., PanK for CoA synthesis).
  • Employing dynamic pathway regulation (e.g., quorum sensing) to balance precursor flux (MVA/MEP pathways).
  • Supplementing culture media with water-soluble vitamins (e.g., B₁, B₅) to enhance cofactor availability. These methods increased β-farnesene titers to 24.6 g/L in fed-batch fermentation .

Q. How do stereochemical variations in β-farnesene analogues influence bioactivity against pests?

Synthesize stereoisomerically pure analogues via asymmetric catalysis or enzymatic resolution. Test repellent/insecticidal activity using dose-response assays (e.g., LC₅₀/EC₅₀ determination). SAR studies reveal that imidogen-substituted derivatives enhance binding to aphid olfactory receptors, while cis/trans configurations at specific double bonds alter volatility and field persistence .

Q. What computational tools are effective for modeling β-farnesene’s atmospheric lifetime and regional aerosol impact?

Combine quantum chemical calculations (e.g., DFT for reaction barriers) with kinetic modeling (e.g., Master Chemical Mechanism) to predict oxidation pathways. Validate models using chamber-derived SOA composition data and ambient PM₂.5 analysis (e.g., DHMHO as a farnesene-specific tracer). Sensitivity analysis identifies dominant parameters (e.g., temperature, NOₓ levels) .

Methodological Notes

  • Data Contradiction Analysis : When comparing oxidation studies, normalize datasets to identical conditions (e.g., ppmv oxidant concentrations, 298 K baseline). Use multivariate statistics to isolate confounding variables .
  • Experimental Reproducibility : For microbial studies, document plasmid construction details (e.g., promoter strength, ribosome binding sites) and fermentation parameters (e.g., pH, dissolved O₂) per MIAME/MIMARKS standards .
  • Ethical Reporting : Disclose synthetic routes and purity (>95% by HPLC/NMR) for bioactivity studies to avoid false positives from impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.